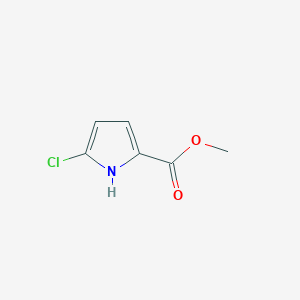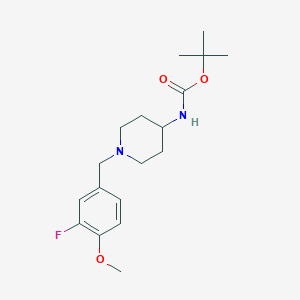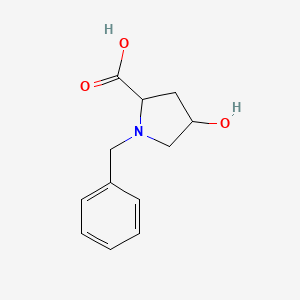
(2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate: is a chemical compound with the molecular formula C4Br2F4O3. It is an anhydride derivative of 2-bromo-2,2-difluoroacetic acid. This compound is known for its reactivity and is used in various chemical synthesis processes.
Wirkmechanismus
Target of Action
Bromodifluoroacetic anhydride, also known as Bromo(difluoro)acetic anhydride or (2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate, is a type of acid anhydride . Acid anhydrides are known to react with various biological targets such as water, alcohols, and amines . The primary targets of bromodifluoroacetic anhydride are likely to be similar, although specific targets may depend on the biological system in which it is introduced.
Mode of Action
The mode of action of bromodifluoroacetic anhydride involves a series of reactions known as nucleophilic acyl substitution . In these reactions, a nucleophile (such as water, alcohol, or amine) attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate . This intermediate then collapses, leading to the removal of the leaving group and the formation of a carboxylic acid or its derivative .
Biochemical Pathways
The biochemical pathways affected by bromodifluoroacetic anhydride would depend on the specific biological system and the nucleophiles present. For instance, in the presence of water, it would lead to the formation of carboxylic acids . With alcohols and amines, it would form esters and amides, respectively . These reactions could potentially affect various biochemical pathways, depending on the specific carboxylic acids, esters, or amides formed.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
The result of bromodifluoroacetic anhydride’s action would be the formation of carboxylic acids, esters, or amides, depending on the nucleophiles present . These products could have various effects at the molecular and cellular levels, depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of bromodifluoroacetic anhydride can be influenced by various environmental factors. For instance, the presence and concentration of different nucleophiles can affect its reactivity . Additionally, factors such as pH and temperature could potentially influence its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate typically begins with 2-bromo-2,2-difluoroacetic acid.
Reaction Conditions: The acid is reacted with a dehydrating agent such as phosphorus pentachloride or thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with another equivalent of 2-bromo-2,2-difluoroacetic acid to form the anhydride.
Industrial Production Methods: Industrially, the process is scaled up by optimizing the reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: (2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield 2-bromo-2,2-difluoroacetic acid.
Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.
Catalysts: Lewis acids like aluminum chloride can be used to facilitate certain reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 2-bromo-2,2-difluoroacetic acid can be formed.
Hydrolysis Products: 2-Bromo-2,2-difluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Fluorinated Compounds: It is used as a building block in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of intermediates for drug development, particularly in the creation of fluorinated analogs of biologically active molecules.
Industry:
Material Science: It is used in the development of advanced materials with unique properties due to the presence of fluorine atoms.
Vergleich Mit ähnlichen Verbindungen
Ethyl bromodifluoroacetate: Similar in structure but contains an ethyl ester group instead of an anhydride.
Bromodifluoroacetyl chloride: Contains a chloride group instead of an anhydride.
2-Bromo-2,2-difluoroacetic acid: The parent acid from which the anhydride is derived.
Uniqueness:
Reactivity: The anhydride form of 2-bromo-2,2-difluoroacetic acid is more reactive than its ester or acid counterparts, making it a valuable intermediate in organic synthesis.
Versatility: It can participate in a wider range of chemical reactions due to the presence of two reactive bromine atoms and the anhydride functional group.
Eigenschaften
IUPAC Name |
(2-bromo-2,2-difluoroacetyl) 2-bromo-2,2-difluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2F4O3/c5-3(7,8)1(11)13-2(12)4(6,9)10 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBDDIHRXCJILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Br)OC(=O)C(F)(F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7601-98-1 |
Source


|
| Record name | (2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2927462.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2927463.png)
![2-Chloro-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2927464.png)

![Methyl 3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2927468.png)
![ethyl 4-(2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2927469.png)


![N'-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide](/img/structure/B2927475.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]-1,3-benzothiazol-2-amine](/img/structure/B2927476.png)
![3-[(3-Amino-5-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2927479.png)
